

Spectroscopic Characterization of 4-(1-Aminopropyl)phenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(1-Aminopropyl)phenol
hydrochloride

Cat. No.: B1292816

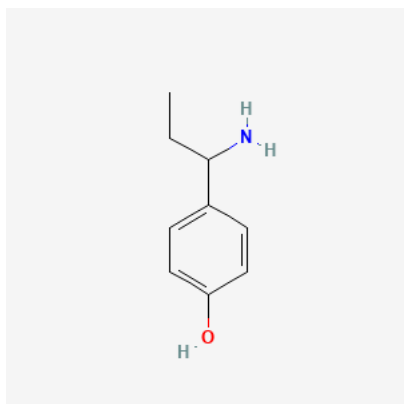
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound **4-(1-Aminopropyl)phenol hydrochloride**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a set of predicted and representative data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The methodologies provided are based on standard laboratory protocols for the analysis of small organic molecules.

Chemical Structure and Properties

- Chemical Name: **4-(1-Aminopropyl)phenol hydrochloride**
- Molecular Formula: $C_9H_{14}ClNO$
- Molecular Weight: 187.67 g/mol



- Structure:

(Image of the free base, 4-(1-Aminopropyl)phenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR spectral data for **4-(1-Aminopropyl)phenol hydrochloride**.

^1H NMR Data (Predicted)

Table 1: Predicted ^1H NMR Chemical Shifts

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.4	d	2H	Ar-H (ortho to -CH)
~6.8 - 7.0	d	2H	Ar-H (meta to -CH)
~4.1 - 4.3	t	1H	-CH(NH ₃ ⁺)-
~1.8 - 2.0	m	2H	-CH ₂ -
~0.9 - 1.1	t	3H	-CH ₃
~8.0 - 9.0	br s	3H	-NH ₃ ⁺
~9.5 - 10.5	br s	1H	Ar-OH

Note: Chemical shifts are referenced to a standard solvent signal. The broad singlets for the amine and hydroxyl protons are due to chemical exchange and hydrogen bonding.

^{13}C NMR Data (Predicted)

Table 2: Predicted ^{13}C NMR Chemical Shifts

Chemical Shift (ppm)	Assignment
~155 - 158	Ar-C (C-OH)
~130 - 132	Ar-C (quaternary)
~128 - 130	Ar-CH (ortho to -CH)
~115 - 117	Ar-CH (meta to -CH)
~55 - 58	-CH(NH ₃ ⁺)-
~28 - 31	-CH ₂ -
~10 - 12	-CH ₃

Experimental Protocol for NMR Spectroscopy

A sample of **4-(1-Aminopropyl)phenol hydrochloride** (5-10 mg) is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or methanol- d_4 (CD_3OD), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of solvent is crucial, especially for amine hydrochlorides, to ensure good solubility and minimize signal broadening. The solution is transferred to a 5 mm NMR tube.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- **^1H NMR Acquisition:** Standard one-dimensional proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Proton-decoupled ^{13}C NMR spectra are obtained. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
- **Data Processing:** The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data (Representative)

Table 3: Representative IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3500	Broad, Strong	O-H stretch (phenol)
2800 - 3100	Broad, Strong	N-H stretch (ammonium salt)
2960 - 2850	Medium	C-H stretch (aliphatic)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1230	Strong	C-O stretch (phenol)
~1100	Medium	C-N stretch

Experimental Protocol for IR Spectroscopy

For a solid sample like **4-(1-Aminopropyl)phenol hydrochloride**, the KBr pellet method is commonly used.

- **Sample Preparation:** A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the empty sample chamber is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.
- **Data Processing:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

MS Data (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Possible Fragment
151	$[M-HCl]^+$ (molecular ion of the free base)
134	$[M-HCl-NH_3]^+$
122	$[M-HCl-C_2H_5]^+$
107	$[C_7H_7O]^+$ (hydroxytropylium ion)

Note: The fragmentation pattern is for the free base after the loss of HCl. The molecular ion of the hydrochloride salt itself is typically not observed.

Experimental Protocol for Mass Spectrometry

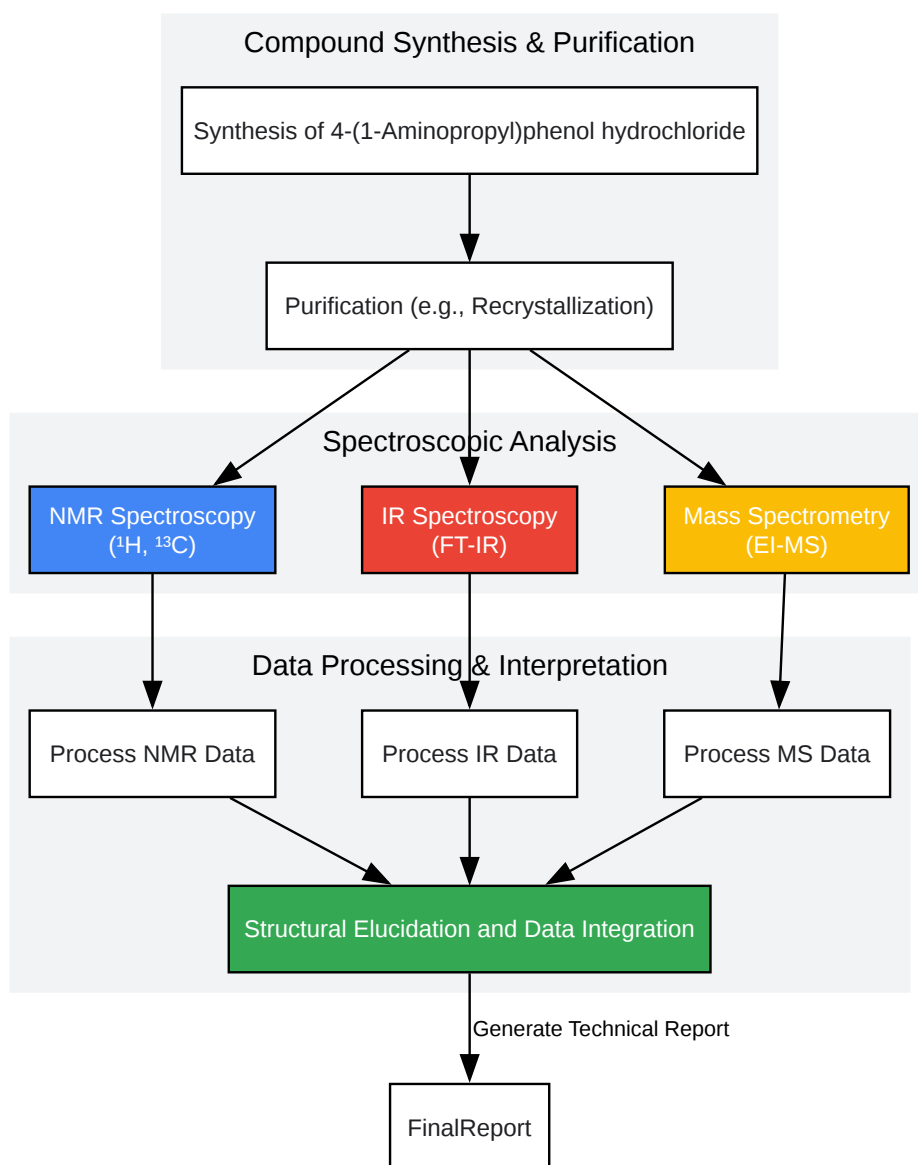
Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). For a salt, thermal decomposition in the ion source may lead to the analysis of the free base.
- **Ionization:** The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **4-(1-Aminopropyl)phenol hydrochloride**.

Workflow for Spectroscopic Analysis of 4-(1-Aminopropyl)phenol hydrochloride



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Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for the spectroscopic characterization of **4-(1-Aminopropyl)phenol hydrochloride**. Researchers and scientists can utilize this predicted data and the outlined protocols as a reference for their experimental work and in the development of analytical methods for related compounds.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com